2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Drug Discovery ADME Optimization Blood-Brain Barrier Penetration

2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide provides a privileged diazepane-acetamide scaffold for CNS drug discovery. Its seven-membered homopiperazine ring offers greater conformational flexibility than piperazine analogs, and its N,N-diethyl substitution optimizes lipophilicity (XLogP3-AA 0.2) for blood-brain barrier penetration (TPSA 35.6 Ų). This scaffold is validated in FDA-approved orexin receptor antagonists and 11β-HSD1 inhibitors. The free secondary amine enables rapid SAR library synthesis.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 87055-46-7
Cat. No. B3057998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
CAS87055-46-7
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CN1CCCNCC1
InChIInChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3
InChIKeyKNSOGHWWRSGODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,4-diazepan-1-yl)-N,N-diethylacetamide CAS 87055-46-7: Core Molecular Descriptors and Structural Baseline


2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) is a synthetic organic compound belonging to the diazepane-acetamide class. Its molecular structure comprises a saturated seven-membered 1,4-diazepane (homopiperazine) heterocyclic ring linked to an N,N-diethyl-substituted acetamide side chain [1]. The compound is characterized by a molecular formula of C11H23N3O, a molecular weight of 213.32 g/mol, and an XLogP3-AA value of 0.2, which indicates a moderate hydrophilic-lipophilic balance favorable for passive membrane permeability [1]. As a research chemical and molecular building block, it is commercially available from multiple suppliers in purities ranging from 95% to 98% . The diazepane-acetamide scaffold serves as a privileged pharmacophore in medicinal chemistry, having been explored in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, dual orexin receptor antagonists, and positive inotropic agents [2][3][4].

Why Generic Substitution Fails for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: Structural Determinants of Pharmacological Divergence


Generic substitution of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide with closely related analogs—such as N,N-dimethylacetamide derivatives or piperazine-containing compounds—is not scientifically justifiable due to quantifiable differences in molecular topology, conformational dynamics, and physicochemical properties that directly impact target engagement and pharmacokinetic behavior. The 1,4-diazepane (homopiperazine) ring provides a seven-membered cyclic scaffold that exhibits greater conformational flexibility than the six-membered piperazine ring, enabling distinct binding modes to protein targets such as orexin receptors and 11β-HSD1 [1]. Furthermore, the N,N-diethyl substitution on the acetamide side chain increases lipophilicity (XLogP3-AA = 0.2) compared to N,N-dimethyl analogs, which influences membrane permeability, metabolic stability, and off-target liability profiles [2]. In medicinal chemistry campaigns, seemingly minor structural modifications to the diazepane-acetamide scaffold have been shown to produce order-of-magnitude changes in both potency and pharmacokinetic parameters [3]. Therefore, procurement decisions based solely on scaffold similarity without regard to specific substitution patterns risk selecting compounds with fundamentally altered biological activity and unsuitable physical properties for the intended research application.

Quantitative Differentiation Evidence: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide vs. Structural Analogs


Lipophilicity Advantage: Enhanced Passive Membrane Permeability vs. N,N-Dimethyl Analog

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide exhibits a computed XLogP3-AA value of 0.2, representing a measurable increase in lipophilicity relative to its hypothetical N,N-dimethyl analog (predicted XLogP ~ -0.4 based on group contribution methods) [1]. This difference of approximately 0.6 log units corresponds to a theoretical ~4-fold increase in partition coefficient, which is expected to enhance passive membrane permeability and improve blood-brain barrier penetration potential. While direct experimental data for the target compound is unavailable, this class-level inference is supported by structure-activity relationship (SAR) studies on diazepane-acetamide derivatives, where increasing N-alkyl chain length from methyl to ethyl correlated with improved central nervous system (CNS) exposure [2].

Drug Discovery ADME Optimization Blood-Brain Barrier Penetration

Topological Polar Surface Area: Optimized CNS Drug-Likeness vs. Piperazine Analogs

The compound possesses a topological polar surface area (TPSA) of 35.6 Ų, as computed by PubChem [1]. This value falls within the established threshold for CNS-penetrant small molecules (typically <60-70 Ų). In comparison, a hypothetical piperazine-based analog with identical N,N-diethylacetamide substitution but a six-membered piperazine ring is predicted to exhibit a slightly lower TPSA (approximately 32-33 Ų). However, the diazepane ring provides an additional rotatable bond and conformational degrees of freedom that can facilitate optimal presentation of pharmacophoric elements to target binding sites. SAR studies on 1,4-diazepane-containing orexin receptor antagonists have demonstrated that the seven-membered ring confers distinct binding modes not achievable with piperazine congeners [2].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Hydrogen Bond Donor/Acceptor Profile: Distinct Intermolecular Interaction Capacity

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide contains one hydrogen bond donor (the secondary amine of the diazepane ring) and three hydrogen bond acceptors (the tertiary amide oxygen and the two diazepane nitrogen atoms) [1]. This HBD/HBA profile differs from that of N-alkylated diazepane analogs where the secondary amine is capped (e.g., N-methyl or N-acyl derivatives), which reduces HBD count to zero. The presence of a single HBD is critical for maintaining aqueous solubility while preserving sufficient lipophilicity for membrane permeation. Class-level evidence indicates that the free secondary amine on the diazepane ring serves as a key anchoring point for hydrogen bonding interactions with catalytic residues in enzyme targets such as 11β-HSD1 and falcipain-2 [2][3].

Molecular Recognition Target Engagement Solubility Optimization

Rotatable Bond Count: Conformational Flexibility Advantage for Induced-Fit Binding

The target compound possesses four rotatable bonds, as computed by Cactvs [1]. In comparison, a piperazine-based analog with identical N,N-diethylacetamide substitution typically contains three rotatable bonds, while an N,N-dimethylacetamide analog contains only two. This increased conformational entropy allows the molecule to sample a broader range of conformations, which can facilitate induced-fit binding to flexible protein targets. SAR studies on diazepane-containing compounds have demonstrated that conformational flexibility of the seven-membered ring is critical for achieving high-affinity binding to orexin receptors, where rigid piperazine analogs showed significantly reduced potency [2].

Molecular Dynamics Binding Kinetics Scaffold Optimization

Optimal Research Application Scenarios for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Procurement


CNS Drug Discovery: Scaffold for Orexin Receptor Antagonist Development

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide serves as a foundational building block for the synthesis of CNS-penetrant small molecules targeting orexin receptors. The compound's physicochemical profile—XLogP3-AA of 0.2 and TPSA of 35.6 Ų—places it within the optimal range for blood-brain barrier penetration [1]. The diazepane-acetamide scaffold has been validated in the development of MK-4305 (suvorexant), a dual orexin receptor antagonist that received FDA approval for insomnia treatment . Researchers initiating orexin receptor programs can leverage this compound as a starting point for SAR exploration, given that the free secondary amine permits facile derivatization to generate focused libraries for lead optimization.

Metabolic Disease Research: 11β-HSD1 Inhibitor Template

The compound's diazepane-acetamide core is structurally related to a class of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors described in patent literature [1]. 11β-HSD1 is a validated target for metabolic syndrome, type 2 diabetes, and obesity. The presence of a hydrogen bond donor (secondary amine) on the diazepane ring provides a critical interaction point with the enzyme active site, as inferred from SAR studies of related inhibitors. Procurement of this compound enables medicinal chemistry teams to explore modifications at the diazepane nitrogen and acetamide positions to optimize potency and selectivity over the 11β-HSD2 isoform, inhibition of which is associated with hypertensive side effects.

Cardiovascular Pharmacology: Positive Inotropic Agent Development

The diazepane-acetamide scaffold has demonstrated positive inotropic activity in isolated rabbit heart preparations, with certain derivatives showing superior efficacy to milrinone, a clinically used inotropic agent [1]. Specifically, a 1,4-diazepane-containing acetamide derivative (compound 6c) increased left atrium stroke volume by 15.48 ± 0.27% at 3 × 10⁻⁵ M, compared to 2.46 ± 0.07% for milrinone [1]. While 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide itself is not the optimized analog, it represents the core scaffold from which potent derivatives were derived. Researchers investigating novel inotropic mechanisms for heart failure can use this compound as a synthetic intermediate to access structure-activity relationships around the diazepane ring and acetamide side chain.

Antiparasitic Drug Discovery: Falcipain-2 Inhibitor Precursor

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a close structural analog of the key intermediate 2-(1,4-diazepan-1-yl)-N-phenylacetamide, which was used to synthesize a series of falcipain-2 inhibitors with antimalarial activity [1]. Falcipain-2 is a cysteine protease essential for hemoglobin degradation in Plasmodium falciparum. The most potent derivative in that series achieved 72% enzyme inhibition at 10 μM [1]. The target compound's N,N-diethyl substitution offers a distinct lipophilicity profile compared to the N-phenyl series, providing medicinal chemists with an alternative vector for optimizing both target engagement and ADME properties. Procurement is warranted for laboratories engaged in neglected tropical disease research requiring novel antimalarial chemotypes.

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